molecular formula C16H15N3O2 B2848594 Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 678983-41-0

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2848594
CAS No.: 678983-41-0
M. Wt: 281.315
InChI Key: XJGJBWYHIDACHG-UHFFFAOYSA-N
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Description

“Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a series of reactions involving the coupling of 3 with a wide range of terminal alkynes .

Mechanism of Action

The mechanism of action of “Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(8-9-17-15(13)19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGJBWYHIDACHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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